(R)-4-Amino-4-pyridin-4-yl-butyric acid
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Overview
Description
®-4-Amino-4-pyridin-4-yl-butyric acid is a chiral γ-amino acid that has garnered significant attention due to its potential applications in the pharmaceutical industry and peptide chemistry. This compound is particularly valuable as an intermediate in the synthesis of various biologically active peptides and pharmaceutical agents, including those targeting central nervous system injuries and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid can be achieved through several methods. One common approach involves the use of engineered enzymes, such as glutamate dehydrogenase from Escherichia coli, to catalyze the transformation of levulinic acid into the desired product. This method utilizes sustainable raw materials and achieves high enantiomeric excess .
Industrial Production Methods: Industrial production of ®-4-Amino-4-pyridin-4-yl-butyric acid often involves the use of biocatalytic processes due to their efficiency and environmental benefits. These processes typically employ engineered enzymes to convert biomass-derived substrates into the target compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-4-Amino-4-pyridin-4-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals.
Scientific Research Applications
®-4-Amino-4-pyridin-4-yl-butyric acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an important intermediate in the development of drugs targeting neurodegenerative diseases and central nervous system injuries.
Mechanism of Action
The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
®-4-Aminopentanoic acid: Another γ-amino acid with similar structural features but lacking the pyridinyl group.
®-4-Amino-3-pyridin-3-yl-butyric acid: A structural isomer with the amino group positioned differently on the butyric acid chain.
Uniqueness: ®-4-Amino-4-pyridin-4-yl-butyric acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in pharmaceutical research and development.
Properties
IUPAC Name |
(4R)-4-amino-4-pyridin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXVXXQXUNQUHW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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